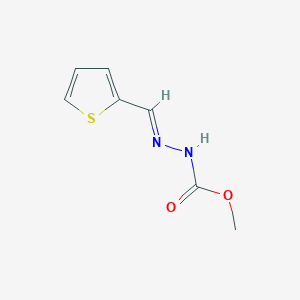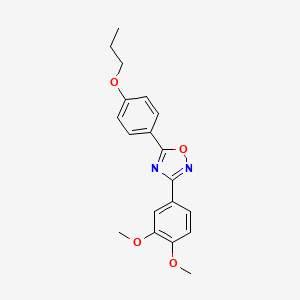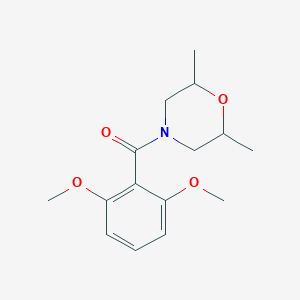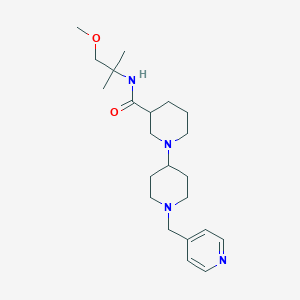
methyl 2-(2-thienylmethylene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate, also known as MTMC, is a compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazine derivative that has been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. In
Mécanisme D'action
The mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its broad spectrum of biological activities, making it a potential therapeutic agent for various diseases. Additionally, the synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of methyl 2-(2-thienylmethylene)hydrazinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate and to identify potential molecular targets. Finally, the development of more efficient synthesis methods for methyl 2-(2-thienylmethylene)hydrazinecarboxylate could lead to its widespread use in both laboratory and clinical settings.
Conclusion:
In conclusion, methyl 2-(2-thienylmethylene)hydrazinecarboxylate is a compound that has been extensively studied for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. The synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple, and it has potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to identify potential molecular targets.
Méthodes De Synthèse
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-thienylmethylene hydrazine with methyl chloroformate or the reaction of 2-thienylmethylene hydrazine with methyl carbamate. The yield of the synthesis method varies depending on the reaction conditions, but it typically ranges from 60-80%.
Applications De Recherche Scientifique
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects, making it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
methyl N-[(E)-thiophen-2-ylmethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAHUWDZQVVHML-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805306 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)


![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)
![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)
![4-{1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B5330929.png)